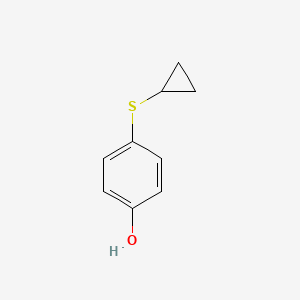

4-(Cyclopropylsulfanyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylsulfanylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9-10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIWEHOQZAWDHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclopropylsulfanyl Phenol and Its Analogues

Strategies for the Construction of the Phenolic Core Precursors

The synthesis of 4-(cyclopropylsulfanyl)phenol logically begins with a suitable phenolic precursor. The most direct precursor is 4-mercaptophenol (B154117), which provides the phenol (B47542) ring and the sulfur atom in the correct positions. Several methods exist for the preparation of 4-mercaptophenols. One established industrial process involves the caustic hydrolysis of thiocyanophenols. google.com For instance, 4-thiocyanophenol can be converted to 4-mercaptophenol through treatment with sodium hydroxide (B78521). google.com This process is often conducted under a nitrogen atmosphere to prevent oxidation of the resulting thiol. google.com

Alternative strategies for synthesizing phenolic precursors involve multi-step sequences starting from more common materials. Phenols can be sulfurized using reagents like sulfur monochloride, followed by hydrogenation to yield the mercaptophenol, although this method can lead to thiobisphenol byproducts. google.com Another classical, albeit more complex, approach is the Leuckart synthesis starting from aminophenols. google.com

More broadly, the synthesis of functionalized phenols, which can be later converted to the target molecule, is a well-developed field. beilstein-journals.org For example, methods like the Baeyer-Villiger oxidation of hydroxy-substituted benzaldehydes or acetophenones can yield hydroquinones, which can be further functionalized. core.ac.uk A [5+1] cyclization strategy has also been reported, where a 1,5-dibromo-1,4-pentadiene precursor undergoes lithium-halogen exchange and reacts with a carbonate ester to form the phenol ring. researchgate.netnih.gov These varied approaches allow for the construction of a diverse range of phenolic cores that can be adapted for the synthesis of this compound and its analogues.

| Precursor Compound | Synthetic Method | Starting Material | Reference |

| 4-Mercaptophenol | Caustic Hydrolysis | 4-Thiocyanophenol | google.com |

| 4-Mercaptophenol | Sulfurization and Hydrogenation | Phenol | google.com |

| Substituted Phenols | [5+1] Cyclization | 1,5-dibromo-1,4-pentadiene | researchgate.netnih.gov |

| 4-Methoxyphenol | Baeyer-Villiger Oxidation | 4-Hydroxyacetophenone | core.ac.uk |

Installation of the Cyclopropylsulfanyl Group: Mechanistic Insights

The formation of the aryl-sulfur-cyclopropyl linkage is the central transformation in the synthesis of this compound. Several mechanistic pathways can be exploited to construct this C-S bond, each with distinct advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming bonds to an aromatic ring. wikipedia.org In this approach, a nucleophile displaces a leaving group on the ring. For the synthesis of aryl thioethers, this typically involves a sulfur nucleophile, such as a thiolate, attacking an aryl halide or sulfonate. acsgcipr.org

The SNAr mechanism is a two-step addition-elimination process. wikipedia.org The nucleophile first attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a high-energy intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, particularly if strong electron-withdrawing groups (such as nitro or carbonyl groups) are positioned ortho or para to the site of substitution. wikipedia.orgyoutube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

For the synthesis of this compound via SNAr, a precursor such as 4-fluoronitrobenzene could be reacted with cyclopropylthiolate. The nitro group would activate the ring towards nucleophilic attack and stabilize the Meisenheimer complex. The resulting nitro-substituted thioether could then be converted to the target phenol through reduction of the nitro group to an amine, followed by diazotization and hydrolysis. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly when good leaving groups are involved and the intermediate is not strongly stabilized. nih.gov

Transition-metal catalysis has become a dominant strategy for the formation of carbon-heteroatom bonds, including the C-S bond in aryl thioethers. acsgcipr.orgmorningstar.edu.in These methods offer milder reaction conditions and broader substrate scope compared to traditional methods like SNAr. Palladium and copper are the most commonly used metals for these transformations. acsgcipr.org

The general mechanism for metal-catalyzed C-S coupling involves a catalytic cycle that typically begins with the oxidative addition of an aryl halide or triflate to a low-valent metal center (e.g., Pd(0) or Cu(I)). acsgcipr.org This is followed by coordination of the thiol or thiolate to the metal complex. The final key step is reductive elimination, which forms the C-S bond and regenerates the active catalyst. acsgcipr.org

A highly relevant and efficient method is the copper-promoted S-cyclopropylation of thiophenols. beilstein-journals.orgnih.gov Gagnon and colleagues developed a protocol using cyclopropylboronic acid as the cyclopropyl (B3062369) source to react with various thiophenols, including 4-mercaptophenol. beilstein-journals.orgnih.govchemistryviews.org The reaction is catalyzed by copper(II) acetate in the presence of a bipyridine ligand and a base. chemistryviews.org This method tolerates a wide range of functional groups on the thiophenol, affording the corresponding aryl cyclopropyl sulfides in moderate to excellent yields. beilstein-journals.orgnih.gov

| Aryl Thiol | Cyclopropyl Source | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Thiophenol | Cyclopropylboronic acid | Cu(OAc)₂ / Bipyridine | Cs₂CO₃ | DCE | 90 | beilstein-journals.org |

| 4-Methylthiophenol | Cyclopropylboronic acid | Cu(OAc)₂ / Bipyridine | Cs₂CO₃ | DCE | 99 | beilstein-journals.org |

| 4-Methoxythiophenol | Cyclopropylboronic acid | Cu(OAc)₂ / Bipyridine | Cs₂CO₃ | DCE | 99 | beilstein-journals.org |

| 4-Chlorothiophenol | Cyclopropylboronic acid | Cu(OAc)₂ / Bipyridine | Cs₂CO₃ | DCE | 85 | beilstein-journals.org |

| 4-Mercaptophenol | Cyclopropylboronic acid | Cu(OAc)₂ / Bipyridine | Cs₂CO₃ | DCE | 58 | beilstein-journals.org |

An alternative synthetic strategy involves first introducing the thiol group onto the phenol ring, a process known as thiolation, followed by a separate cyclopropylation step. This two-stage approach allows for flexibility in the choice of reagents and conditions for each transformation.

The initial step, the synthesis of 4-mercaptophenol, serves as the construction of the key precursor, as detailed in section 2.1. sigmaaldrich.comchemicalbook.com Once 4-mercaptophenol is obtained, the subsequent cyclopropylation of the thiol group can be achieved. This can be accomplished through various methods, including classical nucleophilic substitution with a cyclopropyl halide (e.g., cyclopropyl bromide) under basic conditions.

However, more modern and efficient methods, such as the transition-metal-catalyzed approaches described in the previous section, are often preferred. The copper-promoted reaction with cyclopropylboronic acid is a prime example of a highly effective method for the direct cyclopropylation of the 4-mercaptophenol precursor. beilstein-journals.orgnih.gov This strategy effectively separates the synthesis of the phenolic thiol from the installation of the specific cyclopropyl group, allowing for a modular approach to synthesizing various analogues.

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. For this compound analogues, stereocenters could be located on a substituted cyclopropyl ring or on side chains attached to the phenolic core. Achieving stereoselectivity in the synthesis of such compounds requires the use of asymmetric methodologies.

While the direct asymmetric synthesis of this compound itself is not widely reported, methodologies for the enantioselective synthesis of related chiral cyclopropyl sulfides provide a clear blueprint. One powerful strategy is the transition-metal-catalyzed hydrothiolation of cyclopropenes. nih.gov For instance, a rhodium-catalyzed reaction between a thiophenol and a substituted cyclopropene can be rendered enantioselective by using a chiral ligand. The choice of ligand can even control the reaction pathway, leading to either ring-retained cyclopropyl sulfides or ring-opened allylic sulfides with high stereocontrol. nih.gov

Applying this principle, a substituted 4-mercaptophenol derivative could be reacted with a prochiral cyclopropene in the presence of a rhodium catalyst and a suitable chiral phosphine (B1218219) ligand. This would generate a chiral cyclopropyl sulfide (B99878) with high enantiomeric excess. The reaction proceeds through oxidative addition of the thiol's S-H bond to the rhodium center, followed by insertion of the cyclopropene into the Rh-H bond to form a cyclopropyl-Rh(III) intermediate, which then undergoes reductive elimination. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. These principles can be applied to the synthesis of this compound to improve its sustainability.

A key area for green improvement is the choice of solvent. Many organic reactions are performed in volatile and often toxic organic solvents. A significant advancement in C-S coupling reactions has been the development of protocols that use water as the solvent. researchgate.nethep.com.cn For example, an efficient copper-sulfate-catalyzed coupling of thiols with aryl boronic acids has been reported to proceed in water, avoiding the use of hazardous organic solvents and toxic ligands. researchgate.nethep.com.cn

Another green principle is the use of catalysts, particularly those based on abundant and less toxic metals. While palladium is a highly effective catalyst for cross-coupling, it is a precious and toxic metal. morningstar.edu.in There is a strong drive to replace it with base metals like copper, nickel, or iron. acsgcipr.orgmorningstar.edu.in The copper-catalyzed S-cyclopropylation is an excellent example of this, utilizing a cheaper and more environmentally friendly metal. beilstein-journals.orgnih.gov Iron-catalyzed C-S cross-coupling reactions have also been developed, offering an even more sustainable alternative. morningstar.edu.in

Furthermore, developing solvent-free or catalyst-free reactions represents a significant step towards greener synthesis. researchgate.net While not always feasible for complex transformations, minimizing the use of auxiliary substances is a core green chemistry goal. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. Methods like transition-metal-catalyzed cross-coupling reactions generally have high atom economy compared to classical methods that may require protecting groups or generate stoichiometric byproducts.

Solvent-Free and Aqueous Medium Methodologies

The principles of green chemistry have spurred the development of synthetic protocols that reduce or eliminate the use of volatile and hazardous organic solvents. researchgate.net For the synthesis of aryl sulfides, including this compound, this has led to the exploration of solvent-free conditions and the use of water as a reaction medium.

Solvent-Free Approaches: Solvent-free, or neat, reactions offer significant environmental benefits by minimizing waste and simplifying product purification. researchgate.netorganic-chemistry.org One prominent technique is mechanochemistry, which uses mechanical force, such as ball-milling, to initiate chemical reactions. researchgate.netdtu.dk This method is operationally simple and can often be performed under ambient, benchtop conditions without the need for dry solvents or an inert atmosphere. organic-chemistry.org An operationally simple mechanochemical C-S coupling of aryl halides with thiols has been developed that proceeds without a solvent or a transition-metal catalyst, yielding products in very short reaction times (5-8 minutes). researchgate.netorganic-chemistry.org

Thermally induced solvent-free reactions have also proven effective. For instance, a simple, ligand-free copper(I)-catalyzed method for C–S bond formation between aryl iodides and thiophenols proceeds cleanly under solvent-free conditions at 100 °C, offering high yields of diaryl thioethers. organic-chemistry.org

Aqueous Medium Methodologies: Water is an ideal solvent for green chemistry due to its non-toxicity, availability, and non-flammability. nih.govrsc.org The development of catalytic systems that are effective in water is a key area of research. rsc.org Copper and nickel-based catalysts have been successfully employed for C-S cross-coupling reactions in aqueous media. nih.govresearchgate.net

For example, copper oxide nanoparticles embedded in a poly-ionic amberlite resin have been used as a heterogeneous, ligand-free catalyst for C-S cross-coupling "on-water". nih.gov This system is recyclable and demonstrates high chemoselectivity. nih.gov Similarly, nickel-catalyzed C-S couplings have been achieved in recyclable water through micellar catalysis, a technique where surfactants form nanomicelles that act as microreactors, enabling the reaction of hydrophobic substrates in an aqueous environment. nih.govnih.gov This approach allows for mild reaction conditions, scalability, and results in low levels of residual metal in the final product. nih.gov Ligand-free systems using simple copper salts like CuI have also shown promise in water, highlighting a move towards more practical and environmentally conscious protocols. organic-chemistry.orguu.nl

| Methodology | Typical Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry (Ball-Milling) | None (Metal-Free) or Pd(OAc)₂/Ligand | Room temperature, solvent-free, short reaction time (minutes) | Rapid, no solvent, operational simplicity | researchgate.netorganic-chemistry.org |

| Thermal Solvent-Free | CuI (Ligand-Free) | 100 °C, neat | No solvent, simple catalyst system, high yield | organic-chemistry.org |

| "On-Water" Heterogeneous Catalysis | CuO Nanoparticles@Resin | Water, ligand-free | Recyclable catalyst, environmentally benign solvent | nih.gov |

| Aqueous Micellar Catalysis | Nickel Chloride/Ligand | Water with surfactant, mild temperature | Recyclable water, low E Factor, scalable, low metal contamination | nih.gov |

Catalyst Development for Enhanced Sustainability and Efficiency

The evolution of catalysts for C-S cross-coupling reactions has been marked by a shift away from expensive and precious metals like palladium towards more earth-abundant, cost-effective, and less toxic alternatives, primarily copper and nickel. nih.govresearchgate.net This transition aligns with the goals of sustainable chemistry without compromising catalytic efficiency. researchgate.net

Copper-Based Catalysts: Copper has long been recognized for its utility in C-S coupling reactions (Ullmann condensation) due to its cost-effectiveness and special redox properties. nih.gov Modern research has focused on developing highly efficient copper-based systems that operate under milder conditions with lower catalyst loadings. A significant advancement is the use of simple, commercially available copper salts like copper(I) iodide (CuI) without the need for complex, expensive, and often air-sensitive phosphine ligands. organic-chemistry.orguu.nl These ligand-free systems can catalyze the coupling of a broad range of thiols and aryl iodides with good functional group tolerance. uu.nl The development of heterogeneous copper catalysts, such as copper oxide nanoparticles, further enhances sustainability by allowing for easy separation and recycling of the catalyst. nih.gov

Nickel-Based Catalysts: Nickel has emerged as a powerful alternative to palladium, particularly for the coupling of more challenging substrates. researchgate.netnih.gov Nickel's smaller atomic size and different electronic properties can lead to unique reactivity. rsc.org Research has produced well-defined nickel(II) pincer complexes and systems using flexible bidentate phosphine ligands that can effectively catalyze the C-S cross-coupling of sterically hindered aryl electrophiles with thiols. rsc.orgacs.org The development of nickel catalysis in aqueous media represents a major step forward in creating safer and more scalable processes for industrial applications. nih.gov These protocols can tolerate a wide array of heteroaromatic halides and thiols, leading to diverse thioethers in good yields under mild conditions. nih.gov

| Catalyst System | Metal | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| CuI (Ligand-Free) | Copper | Low catalyst loading (1-2.5 mol%), inexpensive, works in polar solvents, water, or solvent-free | Aryl Iodides + Thiols | organic-chemistry.orguu.nl |

| CuO Nanoparticles@Resin | Copper | Heterogeneous, recyclable, ligand-free, "on-water" reaction | Aryl Halides + Thiols | nih.gov |

| NiCl₂ / Surfactant | Nickel | Micellar catalysis in water, mild conditions, scalable, low E-Factor | Heteroaromatic Halides + Thiols | nih.gov |

| Ni(cod)₂ / DPEphos | Nickel | Effective for sterically hindered substrates, mild conditions | Aryl Triflates + Alkyl Thiols | rsc.org |

The combined advancements in developing solvent-free/aqueous methodologies and more sustainable copper and nickel catalysts provide a robust and environmentally responsible toolkit for the synthesis of this compound and a wide array of its structural analogues.

Reactivity and Transformation Pathways of 4 Cyclopropylsulfanyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Ring of 4-(Cyclopropylsulfanyl)phenol

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution (SEAr). wikipedia.org The hydroxyl (-OH) group is a potent activating group and an ortho, para-director due to the resonance stabilization it provides to the carbocation intermediate formed during the reaction. britannica.combyjus.com Similarly, the cyclopropylsulfanyl group (-S-c-C₃H₅) is also an ortho, para-directing group, though its activating effect is generally weaker than that of the hydroxyl group.

Given that the para position is already occupied by the cyclopropylsulfanyl substituent, electrophilic attack is overwhelmingly directed to the positions ortho to the powerful hydroxyl activating group (C2 and C6 positions).

Phenols are known to undergo halogenation readily, often without the need for a Lewis acid catalyst, due to the strong activating effect of the hydroxyl group. byjus.com For this compound, halogenation is expected to proceed with high regioselectivity at the positions ortho to the hydroxyl group.

Due to the high nucleophilicity of the phenol ring, reactions with halogens like bromine can be difficult to control, potentially leading to di-substituted products even under mild conditions. libretexts.org The reaction of this compound with bromine water would likely yield the 2,6-dibromo derivative as a precipitate. byjus.com To achieve mono-substitution, less polar solvents and lower temperatures would be required.

Table 1: Predicted Halogenation Reactions of this compound

| Reagent | Solvent | Expected Major Product | Reaction Conditions |

|---|---|---|---|

| Br₂ (1 equivalent) | CHCl₃ or CCl₄ | 2-Bromo-4-(cyclopropylsulfanyl)phenol | Low temperature |

| Br₂ (excess) / Bromine Water | H₂O | 2,6-Dibromo-4-(cyclopropylsulfanyl)phenol | Room temperature |

| Cl₂ | CH₂Cl₂ | 2-Chloro-4-(cyclopropylsulfanyl)phenol / 2,6-Dichloro-4-(cyclopropylsulfanyl)phenol | Controlled stoichiometry |

| Iodine Chloride (ICl) | Acetic Acid | 2-Iodo-4-(cyclopropylsulfanyl)phenol | Room temperature |

Nitration: The nitration of phenols can be achieved under milder conditions compared to benzene. google.com Treatment of this compound with dilute nitric acid at a controlled low temperature is expected to yield 2-nitro-4-(cyclopropylsulfanyl)phenol. byjus.com The use of concentrated nitric acid, especially in the presence of sulfuric acid, would likely lead to the formation of the dinitro product, 2,6-dinitro-4-(cyclopropylsulfanyl)phenol, along with potential oxidation byproducts. byjus.comijcce.ac.ir Various nitrating agents have been studied for phenols to improve regioselectivity and yield. nih.govresearchgate.net

Sulfonation: Aromatic sulfonation is a reversible electrophilic substitution reaction. wikipedia.org The sulfonation of phenol is temperature-dependent; at lower temperatures, the ortho isomer is favored, while at higher temperatures, the thermodynamically more stable para isomer predominates. sciencemadness.org In the case of this compound, the para position is blocked, so the reaction with concentrated sulfuric acid is expected to produce 2-hydroxy-5-(cyclopropylsulfanyl)benzenesulfonic acid.

Table 2: Predicted Nitration and Sulfonation of this compound

| Reaction | Reagent | Expected Product | Typical Conditions |

|---|---|---|---|

| Mononitration | Dilute HNO₃ | 2-Nitro-4-(cyclopropylsulfanyl)phenol | Low temperature (e.g., 298 K) |

| Dinitration | Concentrated HNO₃ / H₂SO₄ | 2,6-Dinitro-4-(cyclopropylsulfanyl)phenol | Higher temperature |

| Sulfonation | Concentrated H₂SO₄ | 2-Hydroxy-5-(cyclopropylsulfanyl)benzenesulfonic acid | Room temperature |

Reactions Involving the Hydroxyl Group of this compound

The phenolic hydroxyl group is acidic and can be deprotonated to form a highly nucleophilic phenoxide ion. This reactivity is central to O-alkylation and O-acylation reactions, leading to the formation of ethers and esters, respectively.

O-Alkylation: The conversion of the hydroxyl group to an ether linkage is a common transformation. This is typically achieved by first treating the phenol with a base to generate the corresponding phenoxide, which then acts as a nucleophile. Selective O-alkylation is an important process for producing valuable chemical intermediates. mdpi.com

O-Acylation: This reaction involves the conversion of the hydroxyl group into an ester. It is a fundamental reaction in organic synthesis, often used for the protection of hydroxyl groups or to synthesize derivatives with different properties. mdpi.com Acylation of phenols can be accomplished using acylating agents like acid anhydrides or acyl chlorides. rsc.orgresearchgate.net

Ether Formation: The most common method for preparing phenol ethers is the Williamson ether synthesis. wikipedia.org This Sɴ2 reaction involves the deprotonation of this compound with a base such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) to form the sodium 4-(cyclopropylsulfanyl)phenoxide. youtube.com This phenoxide then reacts with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding aryl ether. masterorganicchemistry.comyoutube.com

Ester Formation: Phenolic esters can be synthesized through several pathways. A widely used method is the reaction of this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. mdpi.com Alternatively, Fischer esterification, which involves reacting a carboxylic acid with an alcohol (in this case, the phenol) under acidic catalysis, is generally less effective for phenols. masterorganicchemistry.commasterorganicchemistry.com The Steglich esterification, using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a milder method suitable for a wider range of substrates. organic-chemistry.org

Table 3: Ether and Ester Formation from this compound

| Product Type | Reagents | Product Name Example | Reaction Pathway |

|---|---|---|---|

| Ether | 1. NaOH or NaH 2. CH₃I | 1-(Cyclopropylsulfanyl)-4-methoxybenzene | Williamson Ether Synthesis |

| Ether | 1. K₂CO₃ 2. CH₃CH₂Br | 1-(Cyclopropylsulfanyl)-4-ethoxybenzene | Williamson Ether Synthesis |

| Ester | Acetyl chloride (CH₃COCl), Pyridine | 4-(Cyclopropylsulfanyl)phenyl acetate | Schotten-Baumann Reaction |

| Ester | Acetic anhydride ((CH₃CO)₂O), Base | 4-(Cyclopropylsulfanyl)phenyl acetate | O-Acylation |

| Ester | Benzoic acid, DCC, DMAP | 4-(Cyclopropylsulfanyl)phenyl benzoate | Steglich Esterification |

Transformations at the Sulfur Center of this compound

The sulfur atom in the cyclopropylsulfanyl group is in a lower oxidation state (+2) and is susceptible to oxidation. This transformation is significant as aryl cyclopropyl (B3062369) sulfones and sulfoximines are found in various biologically active compounds. beilstein-journals.org The oxidation can be controlled to produce either the corresponding sulfoxide (B87167) or sulfone.

The reaction typically involves treating the sulfide (B99878) with an oxidizing agent. Common reagents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. Using one equivalent of the oxidant under controlled temperatures generally yields the sulfoxide, while an excess of the oxidant will lead to the formation of the sulfone.

Table 4: Oxidation Reactions at the Sulfur Center

| Reagent(s) | Stoichiometry | Product Name | Product Structure | Oxidation State of Sulfur |

|---|---|---|---|---|

| H₂O₂ or m-CPBA | ~1 equivalent | 4-(Cyclopropylsulfinyl)phenol | Aryl Sulfoxide | +4 |

| H₂O₂ or m-CPBA | ≥2 equivalents | 4-(Cyclopropylsulfonyl)phenol | Aryl Sulfone | +6 |

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation is a common and predictable reaction for thioethers. The level of oxidation can typically be controlled by the choice of oxidant and the reaction conditions.

Selective Oxidation to Sulfoxide:

Mild oxidizing agents are employed to selectively convert the sulfide to a sulfoxide without further oxidation to the sulfone. Hydrogen peroxide (H₂O₂) is a common "green" oxidant for this purpose. nih.gov The reaction is often performed in a suitable solvent like acetic acid, which can facilitate the oxidation process. nih.gov Catalytic amounts of metal complexes, such as those containing titanium, vanadium, or scandium, can enhance the efficiency and selectivity of the oxidation with hydrogen peroxide. acs.orgorganic-chemistry.org For instance, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the mono-oxidation of alkyl-aryl sulfides. organic-chemistry.org

Oxidation to Sulfone:

Stronger oxidizing conditions or a higher stoichiometry of the oxidizing agent will lead to the formation of the sulfone. Using an excess of hydrogen peroxide, particularly at elevated temperatures or in the presence of certain catalysts, can drive the reaction to completion, yielding 4-(cyclopropylsulfonyl)phenol. rsc.orgorganic-chemistry.org A practical method for synthesizing aryl sulfones involves the use of O₂/air as the terminal oxidant, where the selectivity between sulfoxide and sulfone can be controlled by the reaction temperature. researchgate.net Other reagents capable of effecting this transformation include permanganates and tungstate-based catalysts in the presence of H₂O₂. organic-chemistry.org

The table below summarizes typical conditions for the selective oxidation of aryl sulfides.

Table 1: Representative Conditions for Oxidation of Aryl Sulfides

| Product | Oxidant | Catalyst/Solvent | Key Features |

|---|---|---|---|

| Sulfoxide | Hydrogen Peroxide | Acetic Acid | Metal-free, mild conditions. nih.gov |

| Sulfoxide | Hydrogen Peroxide | Sc(OTf)₃ | High chemoselectivity, compatible with various functional groups. organic-chemistry.org |

| Sulfone | Hydrogen Peroxide | Tungstate catalyst | Recyclable catalyst system. organic-chemistry.org |

| Sulfone | O₂/Air | Solvent-dependent | Switchable selectivity based on temperature. researchgate.net |

Nucleophilic Attack and Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropyl group in this compound is a strained three-membered ring. While generally stable, this ring can undergo nucleophilic attack and subsequent ring-opening, particularly when activated by adjacent electron-withdrawing groups. In the case of this compound, the sulfur atom can influence the reactivity of the cyclopropyl ring.

Cyclopropanes that are substituted with an electron-accepting group can act as electrophiles and undergo polar, ring-opening reactions. nih.gov The inherent ring strain provides a thermodynamic driving force for such reactions. nih.gov In donor-acceptor (DA) cyclopropanes, the presence of both an electron-donating and an electron-accepting group polarizes the C-C bonds of the ring, making it more susceptible to nucleophilic attack. thieme-connect.com

For this compound, the phenoxy group is electron-donating, and if the cyclopropyl ring were further substituted with an electron-accepting group (e.g., a carbonyl or nitro group), it would become a classic donor-acceptor cyclopropane. Under such activation, the ring would be susceptible to opening by a variety of nucleophiles, including thiols, alcohols, amines, and carbanions. thieme-connect.comdntb.gov.ua The reaction typically proceeds via an Sₙ2-like mechanism, where the nucleophile attacks one of the carbons of the cyclopropyl ring, leading to the cleavage of a C-C bond. scispace.com

In the absence of a strong activating group on the cyclopropyl ring itself, the ring in this compound is relatively robust. However, under harsh acidic or Lewis acidic conditions, or in the presence of strong nucleophiles, ring-opening could potentially be induced. For example, the deprotonation of the carbon alpha to the sulfur atom could generate a carbanion, which could then participate in reactions that might lead to ring-opening. beilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactivity of Halogenated this compound Derivatives

The aromatic ring of this compound can be halogenated to introduce reactive handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a wide array of complex molecules. The most common halogenated derivatives for these purposes would be the bromo or iodo analogs, typically introduced at the positions ortho to the hydroxyl group.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For a halogenated derivative of this compound, such as 2-bromo-4-(cyclopropylsulfanyl)phenol, a Suzuki-Miyaura coupling would enable the introduction of a new aryl, heteroaryl, or vinyl group at the 2-position.

The success of the coupling reaction depends on several factors, including the choice of palladium catalyst, ligand, base, and solvent. yonedalabs.com

Catalyst and Ligand: A variety of palladium sources can be used, such as Pd(PPh₃)₄ or Pd(OAc)₂. The choice of phosphine (B1218219) ligand is crucial, with bulky, electron-rich ligands often being highly effective for coupling aryl chlorides and bromides.

Base: A base is required to activate the organoboron species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

Solvent: The reaction is typically carried out in solvents such as toluene, dioxane, or DMF, often with the addition of water.

Given the presence of the phenolic hydroxyl and the sulfide, the reaction conditions would need to be chosen to avoid unwanted side reactions. The hydroxyl group can sometimes interfere with the catalytic cycle, but appropriate choice of base and conditions can mitigate this.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Role |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst Precursor |

| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos) | Stabilizes and activates the palladium catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF/Water | Reaction Medium |

| Boron Reagent | Arylboronic acid, Arylboronic ester | Source of the new carbon fragment |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of a base, often an amine. organic-chemistry.org For a halogenated derivative of this compound, a Sonogashira coupling would install an alkynyl group on the aromatic ring.

The reactivity of the aryl halide in Sonogashira coupling follows the general trend I > Br > Cl. wikipedia.org Therefore, an iodo-substituted derivative of this compound would be expected to be more reactive than a bromo-substituted one. Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates that are sensitive to copper salts. libretexts.org

Table 3: General Conditions for Sonogashira Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX byproduct and acts as solvent |

| Solvent | THF, DMF, Toluene | Reaction Medium |

| Alkyne | Terminal Alkyne | Coupling partner |

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine. wikipedia.org This reaction would allow for the introduction of a primary or secondary amine at a halogenated position on the this compound ring.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. libretexts.org The choice of ligand is critical and depends on the specific substrates being coupled. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is generally required. libretexts.org

The presence of the free hydroxyl group on the phenol could potentially compete with the amine nucleophile or react with the strong base. Therefore, protection of the hydroxyl group might be necessary in some cases, or the use of specific catalyst systems that are tolerant of acidic protons would be required.

Table 4: Key Components for Buchwald-Hartwig Amination

| Component | Examples | Function |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor |

| Ligand | BINAP, XPhos, SPhos | Essential for catalytic activity |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Amine deprotonation and catalyst activation |

| Solvent | Toluene, Dioxane | Reaction Medium |

| Amine | Primary or Secondary Amine | Nitrogen source |

Radical Reactions Involving this compound and its Derivatives

The phenolic hydroxyl group of this compound is a key site for radical reactions. Phenols are well-known radical scavengers, and their antioxidant activity stems from their ability to donate a hydrogen atom from the hydroxyl group to a radical species, thereby forming a more stable phenoxyl radical. rsc.org

The reaction of this compound with a radical (R•) would proceed via a hydrogen atom transfer (HAT) mechanism, generating a phenoxyl radical. acs.org The stability of this resulting radical, and thus the reactivity of the parent phenol, is influenced by the substituents on the aromatic ring. The cyclopropylsulfanyl group at the para position would be expected to influence the stability of the phenoxyl radical through electronic effects. Sulfur-containing substituents can stabilize adjacent radicals. rsc.org

The rate of hydrogen atom transfer from a phenol to a radical is dependent on the bond dissociation enthalpy (BDE) of the phenolic O-H bond. nih.gov Substituents that can stabilize the resulting phenoxyl radical will lower the BDE and increase the rate of reaction. The sulfur atom in the cyclopropylsulfanyl group, with its lone pairs of electrons, can participate in resonance stabilization of the phenoxyl radical.

Furthermore, the sulfur atom itself could be a site for radical reactions, although the phenolic hydrogen is generally more reactive towards abstraction. researchgate.net Under certain oxidative conditions, sulfur-centered radicals could potentially be formed. rsc.org

Computational and Theoretical Investigations of 4 Cyclopropylsulfanyl Phenol

Electronic Structure Analysis and Molecular Orbitals of 4-(Cyclopropylsulfanyl)phenol

The electronic structure of this compound is primarily dictated by the interplay between the electron-donating hydroxyl group and the sulfur-linked cyclopropyl (B3062369) moiety attached to the benzene ring. An in-depth analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity and spectral properties.

Computational methods like the Complete Active Space Self-Consistent Field (CASSCF) theory are employed to analyze the molecular orbitals of phenolic compounds. researchgate.net For phenol (B47542), the active space often includes the oxygen lone pair, π and π* orbitals, and σ* orbitals. researchgate.net In the case of this compound, the sulfur atom's lone pairs and the orbitals of the cyclopropyl group would also contribute to the molecular orbital landscape. The HOMO is expected to be a π-orbital with significant contributions from the phenol ring and the hydroxyl and sulfur lone pairs, making these sites susceptible to electrophilic attack. The LUMO is anticipated to be a π*-orbital distributed over the aromatic ring, indicating the regions susceptible to nucleophilic attack or electron acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.5 | π-orbital with major contributions from the phenol ring, oxygen, and sulfur lone pairs. |

| LUMO | -1.2 | π*-orbital primarily located on the aromatic ring. |

| HOMO-LUMO Gap | 7.3 | Influences the chemical reactivity and kinetic stability of the molecule. |

Note: These values are illustrative and would require specific quantum chemical calculations for verification.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions, including the synthesis and derivatization of phenolic compounds. mdpi.comunivsul.edu.iq DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway. rsc.org

The synthesis of this compound likely involves the formation of a carbon-sulfur bond at the para position of the phenol. DFT calculations can be used to model various synthetic routes, such as the reaction of 4-mercaptophenol (B154117) with a cyclopropyl halide or the reaction of phenol with a cyclopropylsulfenyl chloride. For each proposed pathway, the geometry of the transition state can be optimized, and its energy calculated. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. A lower activation energy indicates a more favorable reaction pathway.

Table 2: Hypothetical Activation Energies for the Synthesis of this compound via Different Pathways

| Reaction Pathway | Reactants | Transition State | Activation Energy (kcal/mol) |

|---|---|---|---|

| Pathway A | 4-mercaptophenol + Bromocyclopropane | [C6H4(OH)S---C3H5---Br]‡ | 25 |

| Pathway B | Phenol + Cyclopropanesulfenyl chloride | [C6H5(OH)---S(Cl)C3H5]‡ | 20 |

Note: These are hypothetical values to illustrate the application of DFT in comparing reaction pathways.

DFT can also be employed to investigate the mechanisms of reactions involving the derivatization of this compound. For instance, the hydroxyl group can undergo esterification or etherification, while the aromatic ring can be subject to electrophilic substitution. Computational studies can predict the regioselectivity of such reactions by analyzing the charge distribution and frontier molecular orbitals of the parent molecule. For example, the calculated electron density can indicate which positions on the benzene ring are most susceptible to electrophilic attack.

Conformational Analysis of this compound and its Derivatives

Molecular mechanics and quantum chemical methods can be used to perform a systematic conformational search to identify the low-energy conformers. nih.gov For each stable conformer, the relative energy can be calculated to determine its population at a given temperature. It is expected that the conformations that minimize steric hindrance between the cyclopropyl group and the phenol ring will be energetically favored.

Table 3: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° (eclipsed) | 5.0 |

| B | 60° (gauche) | 0.5 |

| C | 180° (anti) | 0.0 |

Note: These values are illustrative and represent a simplified conformational landscape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov For phenolic compounds, QSAR studies have been widely used to predict their antioxidant, antimicrobial, and toxicological properties. nih.govresearchgate.net

A QSAR model for this compound would involve the calculation of a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors could include molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors such as HOMO and LUMO energies, and atomic charges. These descriptors would then be correlated with a measured biological activity using statistical methods like multiple linear regression or machine learning algorithms.

Table 4: Examples of Molecular Descriptors for a Hypothetical QSAR Model of this compound

| Descriptor | Description | Potential Contribution to Activity |

|---|---|---|

| LogP | Lipophilicity | Important for membrane permeability. |

| HOMO Energy | Electron-donating ability | Correlates with antioxidant activity. |

| Molecular Surface Area | Size and shape | Influences binding to target macromolecules. |

Molecular Docking and Dynamics Simulations with Biological Macromolecules (Focus on binding mechanisms)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a small molecule to a biological macromolecule, such as a protein or a nucleic acid. mdpi.comchemrxiv.org These methods can provide detailed insights into the binding mode, binding affinity, and the key interactions that stabilize the complex.

For this compound, molecular docking could be used to predict its binding pose within the active site of a target protein. The phenolic hydroxyl group is likely to act as a hydrogen bond donor and/or acceptor, while the aromatic ring can engage in π-π stacking or hydrophobic interactions. The cyclopropylsulfanyl group would likely occupy a hydrophobic pocket.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com MD simulations provide a more realistic representation of the binding process by accounting for the flexibility of both the ligand and the protein. Analysis of the MD trajectory can reveal the stability of the binding pose and the persistence of key intermolecular interactions.

Table 5: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy | -8.2 kcal/mol | Indicates a favorable binding affinity. |

| Key Interactions | Hydrogen bond with Serine residue, π-π stacking with Phenylalanine residue, Hydrophobic interactions with Leucine and Valine residues. | Describes the specific forces holding the ligand in the binding site. |

| RMSD of Ligand | 1.5 Å | Indicates the stability of the ligand's binding pose during MD simulation. |

Note: These results are hypothetical and would depend on the specific biological target.

Exploration of Biological Activities and Molecular Interactions of 4 Cyclopropylsulfanyl Phenol Analogs

Enzyme Inhibition Studies at the Molecular Level

While specific kinetic data for the direct inhibition of enzymes by 4-(cyclopropylsulfanyl)phenol is not extensively documented in publicly available literature, the broader classes of phenolic compounds and cyclopropyl-containing molecules are known to interact with various enzymes. Phenolic compounds, for instance, have been shown to inhibit a range of enzymes, including those involved in inflammatory pathways and metabolic processes. The inhibitory mechanism often involves the interaction of the hydroxyl group and the aromatic ring with the enzyme's active site.

Analogs of this compound, particularly those with modifications to the phenolic or cyclopropyl (B3062369) groups, would be expected to exhibit a range of enzyme inhibitory activities. The sulfur linkage introduces a unique electronic and steric feature that can influence binding affinity and selectivity. For instance, thioether compounds have been investigated as inhibitors of various enzymes, where the sulfur atom can participate in key interactions within the enzyme's active site.

Table 1: Representative Enzyme Inhibition Data for Phenolic and Thioether Analogs

| Compound Class | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) |

| Phenolic Compounds | Cyclooxygenase-2 (COX-2) | Varies widely (nM to µM range) |

| Thioether Derivatives | Matrix Metalloproteinases (MMPs) | Varies with structure |

| Cyclopropyl-containing compounds | Lysine-specific demethylase 1 (LSD1) | Potent inhibition observed |

Note: This table presents generalized data for compound classes to illustrate potential activities, as specific data for this compound is not available.

Receptor Binding Profiling and Affinity Measurements

The interaction of this compound analogs with various receptors, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels, is a key area of investigation for determining their pharmacological potential. The phenolic hydroxyl group is a common feature in ligands for several receptor types, often acting as a hydrogen bond donor or acceptor. The cyclopropyl group can provide a conformationally constrained hydrophobic interaction, potentially enhancing binding affinity and selectivity.

A study on novel cyclopropyl derivatives demonstrated their potential as subtype-selective ligands for the estrogen receptor (ER). Although these compounds exhibited lower binding affinities compared to 17β-estradiol, several analogs showed selectivity for ERα, acting as full functional antagonists. nih.gov This suggests that the cyclopropyl moiety can play a crucial role in conferring receptor selectivity.

Table 2: Receptor Binding Affinities of Representative Cyclopropyl-Containing Analogs

| Analog Compound | Target Receptor | Binding Affinity (Kᵢ/EC₅₀) | Receptor Type |

| Cyclopropyl Derivative 9a | Estrogen Receptor α (ERα) | Selective binding | Nuclear Receptor |

| Cyclopropyl Derivative 9b | Estrogen Receptor α (ERα) | Selective binding | Nuclear Receptor |

| Cyclopropyl Derivative 9d | Estrogen Receptor α (ERα) | Selective binding | Nuclear Receptor |

Source: Adapted from studies on cyclopropyl derivatives as selective estrogen receptor modulators. nih.gov The specific affinity values were not provided in the abstract.

Modulation of Cellular Pathways

Phenolic compounds are well-documented modulators of various intracellular signaling pathways, and it is plausible that this compound and its analogs share these properties. These pathways are critical in regulating cellular processes such as inflammation, apoptosis, autophagy, and gene expression.

Key signaling cascades that are often affected by phenolic compounds include:

Nuclear Factor-kappa B (NF-κB) Pathway: Many phenolic compounds are known to inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including ERK, JNK, and p38, are crucial for signal transduction from the cell surface to the nucleus. Phenolic compounds have been shown to modulate the phosphorylation status of these kinases, thereby influencing cellular responses to external stimuli. researchgate.net

Apoptosis and Autophagy Pathways: Analogs of this compound may influence programmed cell death and cellular recycling processes. The balance between apoptosis and autophagy is critical for cellular homeostasis, and its modulation by small molecules is a significant area of therapeutic interest.

The specific effects of this compound analogs on these pathways would depend on their cellular uptake and interaction with specific protein targets within these cascades. Quantitative analysis, such as measuring the phosphorylation levels of key signaling proteins or the expression of target genes, would be necessary to elucidate their precise mechanisms of action.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

The systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound analogs. SAR studies aim to understand how modifications to the chemical structure influence the molecular interactions with biological targets.

Key structural features of this compound that can be systematically modified in SAR studies include:

The Phenolic Hydroxyl Group: The position and acidity of the hydroxyl group are critical for its interaction with biological targets. Esterification or etherification of this group would likely alter the binding mode and activity.

The Cyclopropyl Group: The size and conformational rigidity of the cyclopropyl ring are important for fitting into binding pockets. Replacing it with other small alkyl groups or functionalizing the ring could significantly impact potency and selectivity.

The Thioether Linkage: The sulfur atom's oxidation state (sulfide, sulfoxide (B87167), sulfone) and the length of the alkyl chain connecting it to the phenol (B47542) can be varied to fine-tune the electronic and steric properties of the molecule.

Substitution on the Phenolic Ring: The introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzene ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its biological activity.

Quantitative SAR (QSAR) models can be developed to correlate these structural modifications with observed biological activities, such as IC₅₀ values for enzyme inhibition or binding affinities for receptors. nih.gov These models can then guide the design of new analogs with improved therapeutic potential.

Development of this compound as Molecular Probes for Fundamental Biological Research

The unique structural features of this compound analogs make them potential candidates for the development of molecular probes. Molecular probes are essential tools in biological research for visualizing and studying specific biomolecules, cellular structures, and biological processes in real-time.

A common strategy for developing a molecular probe involves attaching a reporter group, such as a fluorophore, to a molecule that selectively binds to a biological target. The cyclopropyl and phenol moieties can serve as the core scaffold for designing such probes. For instance, a fluorescent dye could be chemically linked to the phenolic ring or the cyclopropyl group of a this compound analog that has been shown to bind to a specific enzyme or receptor.

The design of such probes would require careful consideration of how the attachment of the reporter group affects the parent molecule's binding affinity and selectivity. The linker used to connect the scaffold to the fluorophore also plays a critical role in the probe's performance. Recent advancements in the design of fluorescent probes have utilized cyclopropyl esters, which can be cleaved by specific enzymes, leading to a "turn-on" fluorescent signal. nih.gov This strategy could potentially be adapted for this compound derivatives to create activatable probes for imaging enzyme activity in living cells.

Further research is needed to explore the full potential of this compound and its analogs as scaffolds for the development of novel molecular probes for fundamental biological research.

Advanced Analytical Methodologies for 4 Cyclopropylsulfanyl Phenol Quantification and Trace Detection

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of phenolic compounds, offering high-resolution separation of analytes from complex mixtures. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques, often coupled with powerful detectors for unequivocal identification and quantification. mdpi.comnih.gov

Developing a robust analytical method for 4-(Cyclopropylsulfanyl)phenol requires careful optimization and validation, especially for complex sample types like environmental water or food products. mdpi.com The validation process ensures that the method is reliable, reproducible, and fit for its intended purpose, adhering to guidelines from bodies like the International Conference on Harmonisation (ICH). nih.gov

Method development for a compound like this compound would involve:

Column Selection: For HPLC, reversed-phase columns, such as C18 or biphenyl phases, are commonly used for separating phenolic compounds based on their hydrophobicity. nih.govembrapa.br For GC analysis, a derivatization step is often required to increase the volatility and thermal stability of the phenol (B47542). nih.govcapes.gov.br

Mobile/Carrier Gas Phase Optimization: In HPLC, the composition of the mobile phase (typically a mixture of acidified water and acetonitrile or methanol) is optimized to achieve the best separation. mdpi.comnih.gov In GC, the temperature program is carefully controlled to ensure the separation of the target analyte from other components. thermofisher.com

Detector Selection: Diode-Array Detectors (DAD) for HPLC provide spectral information, while mass spectrometry (MS) detectors offer superior selectivity and sensitivity for both HPLC and GC. embrapa.br

Validation of the method involves assessing several key parameters. While specific data for this compound is not extensively published, the table below presents typical performance characteristics for a validated LC-MS/MS method for quantifying a similar phenolic compound in a complex matrix.

Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification

| Validation Parameter | Typical Performance Metric | Description |

|---|---|---|

| Linearity (R²) | > 0.99 | Indicates a strong correlation between the detector response and the analyte concentration over a specified range. nih.gov |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | The lowest concentration of the analyte that can be reliably detected by the analytical instrument. mdpi.com |

| Limit of Quantification (LOQ) | 0.05 - 1.5 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. embrapa.brmdpi.com |

| Accuracy (Recovery %) | 80 - 120% | Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples. embrapa.br |

| Precision (RSD %) | < 15% | Describes the closeness of repeated measurements, indicating the method's reproducibility. nih.gov |

| Selectivity | No interference at analyte retention time | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com |

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for trace-level analysis in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. matec-conferences.org For non-volatile phenols, a derivatization step is essential. nih.govresearchgate.net This process converts the polar hydroxyl group into a less polar, more volatile derivative. Common derivatizing agents for phenols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. researchgate.net The derivatized this compound could then be separated on a low-polarity capillary column (e.g., a 5% phenyl-polysiloxane phase) and detected by the mass spectrometer. thermofisher.com The mass spectrometer provides structural information through characteristic fragmentation patterns, allowing for highly selective detection using modes like selected ion monitoring (SIM) or multiple reaction monitoring (MRM). nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for quantifying a wide range of organic contaminants, including phenols, in food and environmental samples. nih.govnih.gov It does not typically require derivatization, allowing for a more direct analysis of the parent compound. foodsafety.institute The separation is usually performed using a reversed-phase HPLC or UHPLC system, which is then coupled to a tandem mass spectrometer, often a triple quadrupole (QqQ) instrument. iaea.orgagilent.com

Ionization of this compound would likely be achieved using electrospray ionization (ESI) in negative mode, which is highly effective for phenolic compounds due to the acidic nature of the hydroxyl group. The tandem mass spectrometer operates in MRM mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected, fragmented, and one or more specific product ions are monitored. This process provides exceptional selectivity and sensitivity, minimizing matrix interferences. nih.gov

Table 2: Hypothetical Instrumental Conditions for LC-MS/MS Analysis of this compound

| Parameter | Condition |

|---|---|

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| MS System | Triple Quadrupole Mass Spectrometer |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M-H]⁻ | Calculated m/z for C₉H₉OS⁻ |

| Product Ions | Hypothetical fragments for structural confirmation |

Electrochemical Sensing Strategies for this compound

Electrochemical sensors offer an attractive alternative to chromatographic methods, providing rapid, cost-effective, and portable solutions for on-site monitoring. scispace.com These sensors are based on the direct electrochemical oxidation of the phenolic hydroxyl group on the surface of a modified electrode. rsc.org

The development of an electrochemical sensor for this compound would involve the fabrication of a chemically modified electrode. Glassy carbon electrodes (GCEs) are common substrates, which can be modified with various nanomaterials to enhance their electrocatalytic activity, sensitivity, and selectivity. scispace.comnih.gov Materials such as graphene, carbon nanotubes, metal nanoparticles (e.g., gold, palladium), and conductive polymers have been used to improve sensor performance for detecting other phenolic compounds like 4-nitrophenol and 4-chlorophenol. rsc.orgfrontiersin.orgrsc.org

The sensing mechanism relies on the oxidation of the phenolic group of this compound at a specific potential. The resulting current is directly proportional to the concentration of the analyte. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used for analysis, with DPV and SWV often providing lower detection limits. rsc.org

Table 3: Performance Comparison of Electrochemical Sensors for Various Phenolic Pollutants

| Electrode Modifier | Target Analyte | Linear Range (µM) | Detection Limit (µM) | Reference |

|---|---|---|---|---|

| Ti₃C₂Tₓ MXene | 4-Chlorophenol | 0.1 - 20.0 | 0.062 | rsc.org |

| Ti₃C₂Tₓ MXene | 4-Nitrophenol | 0.5 - 25.0 | 0.11 | rsc.org |

| PDPP–GO | 4-Nitrophenol | 0.5 - 163 | 0.10 | nih.gov |

| AcSCD-AuNPs-MC | p-Nitrophenol | 0.1 - 350 | Not specified in µM | rsc.org |

(PDPP–GO: Pyridine (B92270) diketopyrrolopyrrole-functionalized graphene oxide; AcSCD-AuNPs-MC: Cyclodextrin-decorated gold nanoparticle–mesoporous carbon)

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods are widely used for the quantitative analysis of phenolic compounds, although they may sometimes lack the selectivity of chromatographic techniques, especially in complex mixtures. nih.govresearchgate.net

UV-Visible (UV-Vis) Spectrophotometry: This technique is based on the absorption of UV or visible light by the analyte. researchgate.net Direct measurement of the phenol's natural absorbance is possible, but for improved sensitivity and selectivity, colorimetric methods are often employed. A classic example is the reaction of phenols with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent (e.g., potassium ferricyanide) at an alkaline pH. epa.gov This reaction produces a colored dye whose absorbance, measured at a specific wavelength (e.g., 510 nm), is proportional to the phenol concentration. epa.gov This method, while effective for total phenols, may not differentiate between various substituted phenols. epa.gov A recent study developed a method for 4-ethylphenol involving diazotization and coupling to form a yellow azo compound with a maximum absorption at 426 nm. uobaghdad.edu.iq A similar derivatization strategy could be explored for this compound.

Fluorescence Spectroscopy: Fluorescence spectroscopy can offer higher sensitivity than UV-Vis absorption spectroscopy for certain compounds. While not all phenols are naturally fluorescent, derivatization reactions can be used to introduce a fluorophore into the molecule. The intensity of the emitted light upon excitation at a specific wavelength is then measured.

Raman Spectroscopy: Raman spectroscopy provides detailed information about the molecular structure based on the vibrational modes of chemical bonds. foodsafety.institute While it is a powerful tool for structural elucidation, its application for routine quantitative analysis of trace contaminants can be challenging due to lower sensitivity compared to other methods. However, techniques like Surface-Enhanced Raman Scattering (SERS) can significantly amplify the signal, potentially enabling trace detection.

Application of Advanced Sample Preparation Techniques

Effective sample preparation is a critical step that precedes instrumental analysis, aiming to extract the target analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is the most widely used technique for the extraction and cleanup of phenolic compounds from aqueous samples like environmental water. researchgate.netnih.govepa.gov The process involves passing the liquid sample through a cartridge containing a solid sorbent. For phenols, polymeric reversed-phase sorbents based on polystyrene-divinylbenzene are highly effective. researchgate.net The analyte is retained on the sorbent while interferences are washed away. The retained this compound can then be eluted with a small volume of an organic solvent (e.g., methanol or acetonitrile), resulting in a clean and concentrated extract ready for GC or LC analysis. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a conventional method based on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. nih.govnih.gov While effective, LLE often requires large volumes of organic solvents and can be labor-intensive. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and the analyte partitions onto the coating. The fiber is then transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS methodology is widely applied in the analysis of contaminants in food matrices. mdpi.com It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE with a mixture of sorbents to remove interfering matrix components like lipids and pigments. This approach could be adapted for the extraction of this compound from various food products.

Table 4: Common Sample Preparation Techniques for Phenolic Compounds

| Technique | Principle | Common Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between a liquid sample and a solid sorbent. nih.gov | Environmental water samples | High recovery, high concentration factor, low solvent use. | Can be affected by matrix clogging. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. nih.gov | Water and wastewater samples | Simple, well-established. | Requires large volumes of organic solvents, can form emulsions. nih.gov |

| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. mdpi.com | Food matrices (fruits, vegetables) | Fast, easy, low solvent use, effective cleanup. | May require optimization for specific analyte/matrix combinations. |

| Solid-Phase Microextraction (SPME) | Analyte partitions onto a coated fiber, followed by thermal desorption. nih.gov | Water and air samples (for GC) | Solvent-free, simple, integrates sampling and extraction. | Fiber fragility, matrix effects can influence partitioning. |

Potential Applications and Broader Scientific Relevance of 4 Cyclopropylsulfanyl Phenol Scaffolds

Role as Synthetic Intermediates in the Preparation of Complex Organic Molecules

The intrinsic chemical functionalities of 4-(Cyclopropylsulfanyl)phenol make it a valuable intermediate in multistep organic synthesis. The phenolic hydroxyl group can be readily derivatized through etherification or esterification reactions, allowing for the introduction of a wide array of other functional groups and the extension of the molecular framework. Furthermore, the aromatic ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation, enabling further diversification of the core structure.

The thioether linkage, while generally stable, can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives introduce new chemical properties and can act as key functional groups in subsequent transformations, including use as leaving groups or in directing metallation reactions. Thioethers are recognized as important intermediates in organic synthesis, offering pathways to more complex molecular architectures. nih.govacs.orgresearchgate.neteurekaselect.com

The cyclopropyl (B3062369) group itself is a source of chemical reactivity. Under specific conditions, particularly with transition metal catalysis, the strained three-membered ring can undergo ring-opening reactions. This provides a synthetic route to linear alkyl chains with specific functionalization patterns, adding another layer of versatility to this scaffold in the construction of complex target molecules.

Integration into Functional Materials (e.g., polymers, liquid crystals, advanced composites)

The incorporation of the this compound scaffold into functional materials offers intriguing possibilities for tailoring material properties.

Polymers: Phenol (B47542) and its derivatives are fundamental building blocks for various polymers, most notably phenolic resins (phenol-formaldehyde resins) and poly(phenylene oxide). The phenolic hydroxyl group of this compound can participate in polymerization reactions to form novel polymers. The presence of the cyclopropylsulfanyl group would introduce a unique side chain that could influence the polymer's physical and chemical properties, such as its thermal stability, solubility, and mechanical strength. The thioether linkage could also provide a site for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Advanced Composites: In the realm of advanced composites, functionalized phenols are often used as matrix resins or as additives to enhance the performance of the composite material. The this compound scaffold could be incorporated into epoxy resins or other thermosetting polymers to improve their adhesion to reinforcing fibers, enhance their thermal stability, or introduce specific surface properties. The sulfur atom in the thioether could potentially interact with metal or metal oxide fillers, leading to improved dispersion and interfacial bonding within the composite material.

Contribution to Catalyst Design and Ligand Development in Organometallic Chemistry

The structural features of this compound make it an attractive candidate for the development of novel ligands for organometallic catalysis. The presence of both a "hard" oxygen donor in the phenolic hydroxyl group and a "soft" sulfur donor in the thioether linkage allows for the possibility of acting as a bidentate ligand, capable of coordinating to a metal center through both atoms. This chelation effect can lead to the formation of stable metal complexes with well-defined geometries, which is a crucial aspect of catalyst design.

The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, could be fine-tuned by modifying the substituents on the aromatic ring. The cyclopropyl group, with its unique electronic and steric properties, could also play a role in influencing the selectivity and efficiency of the catalyst.

Thioether-containing ligands have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The development of new ligands based on the this compound scaffold could lead to catalysts with novel reactivity and selectivity, expanding the toolbox of synthetic chemists.

Development of Chemical Probes for Academic Research and Chemical Biology (Non-clinical)

Chemical probes are essential tools for studying biological processes and elucidating the function of biomolecules. The this compound scaffold possesses several features that could be exploited in the design of such probes.

The phenol group can serve as a versatile handle for the attachment of reporter groups, such as fluorophores or affinity tags, which are necessary for the detection and isolation of the probe's biological targets. Phenol derivatives are known to exhibit a wide range of biological activities, and the this compound core could serve as a starting point for the development of new bioactive molecules. nih.govresearchgate.neteurekaselect.com

The thioether linkage is of particular interest in the context of chemical biology. Thioethers can be susceptible to oxidation by reactive oxygen species (ROS), which are important signaling molecules and mediators of oxidative stress in biological systems. A chemical probe incorporating the this compound moiety could potentially be designed to detect ROS through a change in its properties, such as fluorescence, upon oxidation of the sulfur atom.

Furthermore, the cyclopropyl group can introduce conformational rigidity and specific steric interactions, which could contribute to the selective binding of the probe to its target protein or enzyme. The unique combination of functionalities in this compound provides a rich platform for the design and synthesis of novel chemical probes for non-clinical research in chemical biology.

Future Perspectives and Emerging Research Directions in 4 Cyclopropylsulfanyl Phenol Chemistry

Novel Synthetic Approaches and Catalyst Discovery for Sustainable Production

The future of chemical manufacturing is intrinsically linked to the development of sustainable and efficient synthetic methodologies. For 4-(cyclopropylsulfanyl)phenol and its derivatives, research is moving beyond traditional synthesis routes towards greener alternatives that minimize waste, reduce energy consumption, and utilize non-toxic, earth-abundant materials. sciltp.commpg.de

A primary focus is the design of advanced catalytic systems. While transition metal catalysis has been a cornerstone of organic synthesis, there is a growing emphasis on replacing expensive and toxic heavy metals with more sustainable options. mpg.de The development of catalysts based on iron, copper, or bismuth for C-S bond formation represents a significant step forward. Furthermore, the principles of green chemistry are being integrated through the use of eco-friendly catalytic systems, such as ceric ammonium nitrate or ferric chloride hexahydrate, which can operate in less hazardous solvents like ethanol. mdpi.com

Another promising avenue is the development of magnetically recoverable nanocatalysts. nih.gov These catalysts, often based on iron nanoparticles, offer the efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nih.gov This approach simplifies purification, reduces solvent and energy consumption, and allows for multiple catalyst recycling cycles, aligning with the principles of a circular economy. sciltp.comnih.gov

Future research will likely concentrate on the areas outlined in the table below, aiming to create more atom-economical and environmentally benign processes for producing this compound.

| Research Direction | Key Objectives | Potential Catalysts/Methods | Expected Impact |

| Green Catalyst Development | Replace precious metal catalysts (e.g., Palladium, Rhodium) with earth-abundant alternatives. | Iron, Copper, Bismuth-based catalysts; Organocatalysts. | Reduced cost, lower toxicity, and increased sustainability. mpg.de |

| Solvent Minimization | Shift from volatile organic compounds (VOCs) to greener solvents or solvent-free conditions. | Water, ethanol, supercritical CO2; Mechanochemistry. | Enhanced safety and reduced environmental pollution. nih.gov |